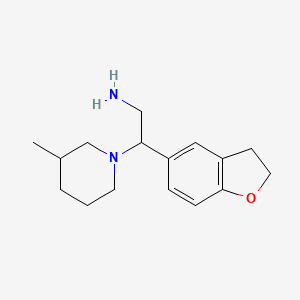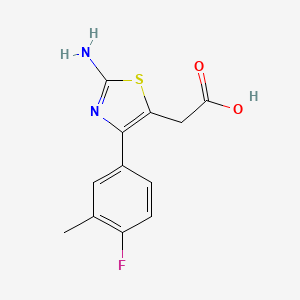
2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Amino-4-(4-chlorophenyl)thiazol-5-yl)acetic acid
- 2-(2-Amino-4-(4-methylphenyl)thiazol-5-yl)acetic acid
- 2-(2-Amino-4-(4-trifluoromethylphenyl)thiazol-5-yl)acetic acid
Uniqueness
2-(2-Amino-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid is unique due to the presence of the fluoro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H11FN2O2S |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-[2-amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H11FN2O2S/c1-6-4-7(2-3-8(6)13)11-9(5-10(16)17)18-12(14)15-11/h2-4H,5H2,1H3,(H2,14,15)(H,16,17) |
Clave InChI |
VOIKVEXNFLRBJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(SC(=N2)N)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


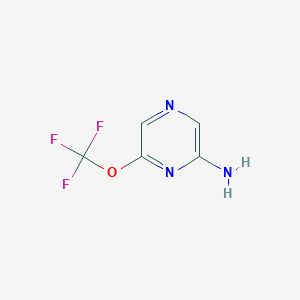
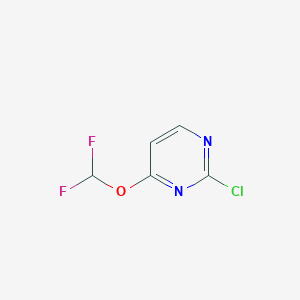


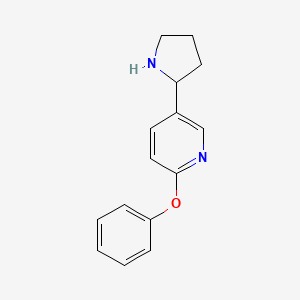

![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11811652.png)
![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)

![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)


